An In-depth Technical Guide to 1-Chloro-7-nitroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Chloro-7-nitroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-7-nitroisoquinoline is a halogenated and nitrated isoquinoline derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of an electron-withdrawing nitro group and a reactive chloro substituent, make it an attractive starting material for the synthesis of a diverse array of functionalized isoquinoline scaffolds. The isoquinoline core is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, safety considerations, and potential applications of 1-Chloro-7-nitroisoquinoline in the pursuit of novel therapeutic agents.
Chemical and Physical Properties
While extensive experimental data for 1-Chloro-7-nitroisoquinoline is not widely available in the public domain, its fundamental properties can be summarized and reasonably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 1-Chloro-7-nitroisoquinoline
| Property | Value | Source/Comment |
| CAS Number | 244219-94-1 | [2] |
| Molecular Formula | C₉H₅ClN₂O₂ | [3] |
| Molecular Weight | 208.60 g/mol | [3] |
| Appearance | Likely a crystalline solid | Based on similar substituted isoquinolines. |
| Melting Point | Not reported | Expected to be a solid at room temperature. |
| Boiling Point | Not reported | Likely to decompose at high temperatures. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from its aromatic and substituted nature. |
| Storage | 2-8°C, under an inert atmosphere | [1] |
Synthesis of 1-Chloro-7-nitroisoquinoline: A Proposed Experimental Protocol
Workflow for the Synthesis of 1-Chloro-7-nitroisoquinoline
Caption: Proposed synthetic workflow for 1-Chloro-7-nitroisoquinoline.
Step-by-Step Methodology
Stage 1: Nitration of Isoquinoline to 7-Nitroisoquinoline
The nitration of isoquinoline is a well-established reaction that typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. However, to obtain the 7-nitro isomer, a different starting material or a more complex, directed synthesis would be necessary. For the purpose of this guide, we will assume the availability of 7-nitroisoquinoline or a synthetic route that favors its formation. A general procedure for nitration of an activated aromatic system is as follows, which would need to be adapted and optimized for the specific synthesis of 7-nitroisoquinoline.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the appropriate isoquinoline precursor in concentrated sulfuric acid at 0-5 °C.
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Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature.
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Addition: Add the nitrating mixture dropwise to the solution of the isoquinoline precursor, ensuring the reaction temperature is maintained below 10 °C.
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Reaction: Stir the mixture at a controlled temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
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Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain 7-nitroisoquinoline.
Stage 2: N-Oxidation of 7-Nitroisoquinoline
The introduction of an N-oxide functionality is a key step to activate the C1 position for subsequent chlorination.
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Reaction Setup: Dissolve 7-nitroisoquinoline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
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Oxidizing Agent: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise to the solution.
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Reaction: Heat the mixture gently (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.
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Workup: After completion, cool the reaction mixture and neutralize any remaining acid. The product may precipitate or require extraction with an organic solvent.
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Purification: Purify the crude 7-nitroisoquinoline-N-oxide by recrystallization or column chromatography.
Stage 3: Chlorination of 7-Nitroisoquinoline-N-oxide
The final step involves the conversion of the N-oxide to the 1-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
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Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-nitroisoquinoline-N-oxide in an excess of phosphorus oxychloride.
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Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
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Workup: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice with vigorous stirring to hydrolyze any remaining POCl₃ and precipitate the product.
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Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield 1-Chloro-7-nitroisoquinoline.
Safety and Handling
Table 2: Anticipated GHS Hazards and Precautionary Statements
| Hazard Class | Anticipated Hazard Statements | Anticipated Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
Handling Recommendations:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Keep away from heat, sparks, and open flames.
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Applications in Drug Discovery and Organic Synthesis
1-Chloro-7-nitroisoquinoline serves as a valuable scaffold for the generation of diverse molecular libraries for drug discovery. The two key reactive sites, the C1-chloro and the C7-nitro groups, allow for a range of chemical modifications.
Core Reactions and Derivative Synthesis
Caption: General workflow for the derivatization of 1-Chloro-7-nitroisoquinoline in drug discovery.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position is activated by the electron-withdrawing effect of the ring nitrogen and the nitro group, making it susceptible to displacement by a variety of nucleophiles. This allows for the introduction of amines, alcohols, thiols, and other functional groups to generate a library of 1-substituted-7-nitroisoquinolines.
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Palladium-Catalyzed Cross-Coupling Reactions: The C1-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These powerful C-C and C-N bond-forming reactions enable the introduction of aryl, alkyl, alkynyl, and amino moieties, further expanding the chemical diversity of the synthesized library.
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Reduction of the Nitro Group: The nitro group at the C7 position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting aniline derivative is a key intermediate for further functionalization, such as amide bond formation, sulfonamide synthesis, or reductive amination, to explore structure-activity relationships (SAR).
The strategic combination of these reactions allows for the systematic modification of the isoquinoline scaffold at two distinct positions, providing a powerful platform for the optimization of lead compounds in drug discovery programs targeting a range of diseases.
Spectroscopic Characterization
No experimental spectroscopic data for 1-Chloro-7-nitroisoquinoline has been found in the searched literature. However, the expected spectral characteristics can be predicted based on the analysis of its structure and comparison with related compounds.
Table 3: Predicted Spectroscopic Data for 1-Chloro-7-nitroisoquinoline
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons are expected to appear in the downfield region (δ 7.5-9.0 ppm). The electron-withdrawing effects of the chloro and nitro groups will likely cause significant deshielding of the protons on the isoquinoline ring. The specific splitting patterns will depend on the coupling constants between adjacent protons. |
| ¹³C NMR | Aromatic carbons will resonate in the typical range of δ 120-160 ppm. The carbons attached to the chlorine (C1) and the nitro group (C7) will be significantly influenced by these substituents. |
| IR Spectroscopy | Characteristic peaks for the C=N and C=C stretching of the isoquinoline ring are expected around 1500-1600 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group should be present around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. A C-Cl stretching vibration may be observed in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 208, with an isotopic peak at m/z 210 (M+2) with approximately one-third the intensity, characteristic of a monochlorinated compound. Fragmentation patterns would likely involve the loss of NO₂, Cl, and other small fragments. |
Conclusion
1-Chloro-7-nitroisoquinoline is a promising, albeit under-characterized, building block for organic synthesis and medicinal chemistry. Its dual functionalization with a reactive chloro group and a versatile nitro group on a privileged isoquinoline scaffold provides a flexible platform for the generation of diverse chemical libraries. While a lack of extensive published data necessitates a predictive approach to its properties and synthesis, the established chemistry of related compounds provides a solid foundation for its exploration. The proposed synthetic protocol and derivatization strategies outlined in this guide offer a starting point for researchers to unlock the potential of this molecule in the development of novel, biologically active compounds. Further experimental investigation into the synthesis, properties, and applications of 1-Chloro-7-nitroisoquinoline is warranted and encouraged.
